molecular formula C24H27ClN4OS B2544643 2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide CAS No. 1189655-05-7

2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide

Cat. No. B2544643
CAS RN: 1189655-05-7
M. Wt: 455.02
InChI Key: NFHBGDVVVSEVSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C24H27ClN4OS and its molecular weight is 455.02. The purity is usually 95%.
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Scientific Research Applications

ORL1 Receptor Agonists

Compounds structurally related to the query have been explored for their high affinity and selectivity towards the ORL1 (orphanin FQ/nociceptin) receptor. These compounds are studied for their potential in modulating pain perception and other neurological functions without the addictive properties of classical opioids. The structure-activity relationship (SAR) studies of these compounds provide insights into designing potent ORL1 receptor agonists with therapeutic applications in pain management and neurological disorders (Röver et al., 2000).

Antiviral Activity

Novel spirothiazolidinone derivatives, which share a common spiro structural motif with the queried compound, have been synthesized and evaluated for their antiviral activities. These studies have identified compounds with potent activity against influenza A/H3N2 virus and human coronavirus 229E, demonstrating the potential of spiro compounds in the development of new antiviral agents (Apaydın et al., 2020).

Enzyme Inhibition for Therapeutic Targets

Research into triazole derivatives, which bear structural resemblance to the query compound, has revealed their potential as enzyme inhibitors with therapeutic implications. Specifically, compounds have been synthesized and evaluated for their inhibition of cholinesterases, enzymes implicated in neurodegenerative diseases like Alzheimer's. These studies contribute to the understanding of how structural modifications impact enzyme inhibition and open avenues for the development of novel therapeutics (Riaz et al., 2020).

Antimicrobial and Antifungal Properties

Compounds with structural features related to the queried chemical have been synthesized and assessed for their antimicrobial and antifungal activities. The research highlights the potential of these compounds to serve as the basis for developing new antimicrobial agents, addressing the urgent need for novel therapies against resistant strains of bacteria and fungi. The exploration of these compounds' biological activities underscores the significance of structural elements in modulating antimicrobial efficacy (Turan-Zitouni et al., 2005).

properties

IUPAC Name

2-[[2-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4OS/c1-16-4-9-20(14-17(16)2)26-21(30)15-31-23-22(18-5-7-19(25)8-6-18)27-24(28-23)10-12-29(3)13-11-24/h4-9,14H,10-13,15H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHBGDVVVSEVSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide

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